Journal Name:Journal of Solid State Chemistry
Journal ISSN:0022-4596
IF:3.656
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622898/description
Year of Origin:1969
Publisher:Academic Press Inc.
Number of Articles Per Year:421
Publishing Cycle:Monthly
OA or Not:Not
Reliable uncertainties: Error correlation, rotated error bars, and linear regressions in three-isotope plots and beyond
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-04-06 , DOI: 10.1016/j.ijms.2023.117053
Correlated errors of experimental data are a common but often neglected problem in physical sciences. Various tools are provided here for thorough propagation of uncertainties in cases of correlated errors. Discussed are techniques especially applicable to three-isotope plots common in geo- and cosmochemistry, where common denominators in isotope ratios, as well as instrumental effects, such as mass-dependent isotope fractionation, could lead to significant correlation of errors. Furthermore, various techniques for calculating linear regressions are compared to each other, showing that the method suggested by Mahon (1996) [1] gives the best results after correcting for some typographical errors therein and eliminating a minor mistake. We also provide a method for calculating linear regressions through a fixed point, avoiding previously made mistakes.
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Contemporary ion mobility spectrometry applications and future trends towards environmental, health and food research: A review
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-01-10 , DOI: 10.1016/j.ijms.2023.117012
Ion Mobility Spectrometry (IMS) has gained relevance in the field of analytical techniques over the past decades. If compared with well-established techniques like mass spectrometry or infrared spectroscopy, IMS is considerably less developed or employed in specific fields but presents promising results and a substantial margin for improvements. Its outstanding sensitivity and selectivity, analytical flexibility, instrumental versatility and almost real-time results capacity have contributed to elevate IMS among the main analytical techniques for the detection of volatile organic compounds. Due to its growth potential, it is mandatory to assess in which scientific fields IMS has played a relevant role in the past years of academic research and understand in which areas it can become equally important in the near future. For this purpose, hundreds of scientific works from the past ten years were addressed and the most relevant were reviewed in this work. Three main categories of IMS applications were defined to group the reviewed articles: Environmental and Safety Research, Health Research and Food Research. In addition, some original studies were specifically developed for this review paper, to act as elucidative examples. The working principle of the IMS is included for clarification purposes. A glossary of all the mentioned compounds was also included. Throughout the text, it is clear how relevant IMS has become and how diverse its applicability can be, ranging from simpler topics like fraud detection to more complex ones like pathologies diagnosis. It is safe to say that IMS has been, step by step, gaining relevance as an analytical technique and its potential for supporting many diverse scientific fields is evident.
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Fragmentation of the PAH cations of Isoviolanthrene and Dicoronylene: A case made for interstellar cyclo[n]carbons as products of universal fragmentation processes
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2022-12-08 , DOI: 10.1016/j.ijms.2022.116996
The photo-induced fragmentation pathways of the cationic forms of isoviolanthrene (C34H18) and dicoronylene (C48H20) are systematically studied with mass spectrometry employing an ion trap coupled with a laser system. The mass spectra of these structurally different species display similar fragmentation products, akin to previous work on three dibenzopyrene isomers, but also display some differences. The products formed in the largest yields are pure carbon clusters, which are likely in the form of ionized cyclo[n]carbons (n = 11–15). These findings are relevant to get a full picture of the molecular makeup of interstellar space, particularly in heavily irradiated regions where polycyclic aromatic hydrocarbon (PAH) molecules are omnipresent and subject to harsh irradiation and are broken down into smaller components. These interstellar species are expected to include the PAH derivatives observed here, but which are not identified in space yet.
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Theoretical study of general principle of high-resolution MALDI-linear time-of-flight mass spectrometry in middle to high m/z ranges
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-04-03 , DOI: 10.1016/j.ijms.2023.117052
This work discusses general principles of high-resolution linear time-of-flight (TOF) mass spectrometers across a wide m/z range. Conventional instrument designs are unable to offer adequate performance across a wide m/z range due to inappropriate calculation. Based on big data analyses conducted using comprehensive flight-time topological calculations, high mass resolving power (Rm) is available when instrument dimensions and extraction parameters satisfy several preconditions. The result indicates that a longer flight distance does not necessarily provide higher Rm. The possibility to achieve high Rm for ions of m/z range 100–100,000 are high when the relative length of extraction and acceleration regions to overall instrument length satisfies specific ratios that distinct from conventional designs. With adequate instrument dimensions, achieving optimal Rm needs to optimize the voltages and extraction delay in the ion source. Simulation shows that a 900 mm-long instrument of ideal design can enhance Rm by more than 250 times (to the order of >100,000) in comparison to the extreme condition of conventional design for ions of m/z 100,000. This general principle can be applied to other TOF instruments of different sizes. The method to finding the ultimate parameters is thoroughly described.
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In-situ laser ablation of mineral fluid inclusions: Evaluating the effects of solid and liquid matrices, laser repetition rate and fluence on data quality
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-01-03 , DOI: 10.1016/j.ijms.2023.117010
Fluids play an important role in many geological/ore genetic processes. The composition of the hydrothermal fluid is a critical but often unknown parameter that controls the mobilization of elements and their concentration into mineralized zones. In-situ analyses of fluid inclusions trapped in minerals using laser ablation inductively coupled plasma mass spectrometry (LA-ICPMS) is a powerful tool to constrain the composition of the mineralizing fluid. The LA-analysis of fluid inclusions is analytically challenging due to potential mismatch of matrix between fluid inclusions and solid NIST reference glasses commonly used as calibrating standards. We conducted experiments to evaluate the effects of using solid and liquid as calibrating standard on data quality during ablation of liquid/mineral fluid inclusions, as well as the effects of variable energy fluence and repetition rate on the time-dependent elemental fractionation. The LA-analyses of liquids (with NaCl matrix) when standardized against another solution has lower precision and accuracy compared to standardization with NIST reference glasses. The 193 nm laser has little matrix effect and causes negligible elemental fractionation. The trace element concentrations of liquids retrieved by external standardization with NIST reference glass has better accuracy and precision. Higher laser fluence (8.5 J/cm2) produces better sensitivity, lesser time-dependent elemental fractionation, lower detection limits, and better accuracy/precision and is recommended for ablation of natural fluid inclusions or liquids. We tested our preferred analytical protocol by analyzing the composition of quartz-hosted fluid inclusions from the Malanjkhand copper deposit in central India. The LA-ICPMS measurements of the fluid inclusions help to establish that the mineralizing fluid had high concentrations of K, Rb, and Cs. Fluid inclusions from the Malanjkhand copper deposit are trapped from fluids that are dominantly of magmatic origin, sourced from highly differentiated granitic magmas. The NIST glasses are appropriate calibrating standards for ablation of synthetic liquids as well as natural fluid inclusions.
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Multiple selected ion monitoring mode for sensitive imaging of eicosanoids in tissues using nanospray desorption electrospray ionization (nano-DESI) mass spectrometry
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.ijms.2023.117101
Nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) enables sensitive label-free mapping of multiple classes of molecules in biological samples. Previously, we demonstrated that combining nano-DESI MSI with selected ion monitoring (SIM) increases the sensitivity of the technique in a narrow m/z range. In this study, we use a series of adjacent multiple SIM (mSIM) windows to acquire nano-DESI MSI data with high sensitivity over a broader m/z range. We demonstrate that this approach substantially improves the quality of imaging data obtained for low-abundance eicosanoids, important lipid mediators derived from eicosapolyenoic acid products of arachidonic acid oxidation. Despite their importance as mediators of inflammation, asthma, fever, pain, hypertension, and stroke, eicosanoids have not been extensively investigated using MSI. This is mainly attributed to their low ionization efficiency and low, subnanomolar, concentrations in tissue, which make it difficult to detect these species in MSI experiments alongside abundant phospholipids. We demonstrate substantial enhancements in the signal-to-noise ratios (S/N) of eicosanoids using imaging in mSIM mode. We have also developed data processing and visualization tools to support this type of MSI data acquisition. S/N enhancements observed in mSIM mode are independent of the properties of analytes making this approach applicable to other low-abundance species in biological and environmental samples.
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Extending the competitive threshold collision-induced dissociation of Zn(II) ternary complexes using traveling-wave ion mobility-mass spectrometry
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-03-23 , DOI: 10.1016/j.ijms.2023.117041
The competitive threshold collision-induced dissociation (TCID) of the ternary complex [amb5+Zn(II)+NTA]− → [amb5+Zn(II)]− + NTA or → [NTA+Zn(II)]− + amb5, where amb5 = His-Cys-Gly-Pro-Gly-Gly-Cys or Asp-His-Gly-Pro-Gly-Gly-Cys and NTA = nitrilotriacetic acid, were studied using traveling-wave ion mobility-mass spectrometry (TWIMMS). The analyses included calculating the reaction cross sections as a function of center-of-mass collision energy at three pressures of the argon collision gas, which covers the pressure range available in the TWIMMS instrument. The ternary complex contained one of the amb5 peptides, whose His, Cys and/or Asp substituent groups could compete with the NTA carboxylate sites for binding Zn(II). A new molecular modeling procedure was developed, initially using PM6 geometry-optimizations and thermochemical analyses to locate low-energy conformers of the ternary complex and its products that also had collision cross sections (ΩHe), measured using the ion size scaled Lennard-Jones (L-J) method, that were close to the TWIMMS measured ΩHe. A selection of these conformers were further geometry-optimized at the DFTB/3OB_D4 level of theory and using these as starting structures, molecular dynamics (MD) simulations were conducted to sample the ensemble of structures L-J ΩHe at 300 K. From these analyses, a selection of reactant and product conformers whose L-J ΩHe best matched the TWIMMS ΩHe were used in the TCID fitting of the center-of-mass energy-dependent, reaction cross sections extrapolated to zero pressure. The TCID fitting determined the threshold energies of the two product channels which in the absence of an activation barrier in excess of the energy of the products equates to the 0 K dissociation enthalpies (ΔH0). The difference in ΔH0 for the two competing reactions allowed for a relative gas-phase Zn(II) affinity scale to be constructed for the amb5 peptides studied here and from our previous published amb5 research.
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A method to produce low lead blank silicon dioxide gel as an emitter for isotopic analysis of sub-nanogram lead sample
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.ijms.2023.117103
Lead (Pb) isotopes have been widely used in isotopic dating and geochemical tracing. The rapid development in Earth sciences requires high precision and accuracy of isotopic measurements of low Pb contents or small amounts of samples. However, low ionization efficiency can significantly affect the sensitivity and precision of the measurement. Emitters, such as silicon dioxide (SiO2) gel used in the thermal ionization mass spectrometer (TIMS) measurement of Pb isotopes, can reduce Pb loss at the low-temperature stage and improve Pb ionization efficiency at the high-temperature stage, but they inevitably introduce Pb blank and affect the quality of the results. Therefore, the emitters should possess the features of both high ionization efficiency and low Pb blank. In the present study, a SiO2 gel solution was produced via a double-bottle method and then purified by the Sr-spec® resin. We further measured Pb blank value of this emitter using the isotopic dilution method and examined its ionization efficiency via measuring isotopic composition of standard reference materials of Pb solution and rock powders using different amounts of Pb. Analytical data show that Pb blank values of the twice-purified SiO2 gel solution are lower than 1 pg/μL (lowest value of ∼0.3 pg/μL). Moreover, it can effectively improve Pb ionization, and maintain high and stable ion signal intensity during the measurement runs. Analytical results of Pb isotopic compositions, obtained from nano- to subnano-gram Pb amounts of reference materials, all fall in the ranges of their reference values, meeting the requirements in precision and accuracy for the measurements on micro-samples. This emitter is useful for Pb isotopic measurement of micro-samples and predictable to promote the application of Pb isotopic geochemistry.
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Automated desorption electrospray ionization two-dimensional tandem mass spectrometry: Instrumentation and software for high throughput analysis
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-02-10 , DOI: 10.1016/j.ijms.2023.117023
Two-dimensional tandem mass spectrometry (2D-MS/MS) provides rapid unsupervised access to all product ions of all ionized precursor ions. In this study, desorption electrospray ionization is used to create ion populations from complex mixtures prior to the use of 2D MS/MS to characterize each sample in an array. Automated high-throughput examination of each sample in the array is achieved by integrating movement of the sample array with automated acquisition of data from each sample through a serial handshake procedure. Position control is achieved using an Arduino microprocessor, a RAMPS control board, two stepper motors, and a custom MATLAB graphical user interface. Data processing improvements to the 2D-MS/MS workflow included optimizing the contrast of the intensity distribution of individual precursor to product ion transitions in local regions of the 2D spectrum to enhance visual discrimination of peaks from the background. This study demonstrates the combination of several advanced capabilities for practical mass spectrometry including high throughput experiments on unmodified samples with unconstrained sample acquisition and fully automated instrumental control and data manipulation. These capabilities are demonstrated with several model mixtures spotted on a PTFE-coated substrate, where the total analysis time was 64 seconds. Details of the system and discussion of the system performance are provided.
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Signal decay and recovery in matrix-assisted laser desorption/ionization and the thermal model
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-01-06 , DOI: 10.1016/j.ijms.2023.117011
In matrix-assisted laser desorption/ionization (MALDI), as a UV laser continuously irradiates the same spot on a sample and before the sample is completely depleted, the ion signals decrease as the number of laser shots increases. This prevents the complete usage of the sample and decreases the detection sensitivity of MALDI. In this study, we investigated this phenomenon by conducting experiments involving four commonly used matrices: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), ferulic acid (FA), and 2,5-dihydroxybenzoic acid (2,5-DHB). As the number of laser shots increased, the numbers of ions desorbed from CHCA, SA, and FA decreased much faster than that desorbed from 2,5-DHB. No decrease in photon absorption was observed, but the decrease in the number of desorbed ions was accompanied by a decrease in the number of desorbed neutrals, an increase in the ratio of analyte to matrix ions, a decrease in surface temperature, and changes in the UV fluorescence spectra. These results suggest photochemical products were generated on the surfaces of the samples. These photochemical products have smaller UV absorption cross sections than do the original molecules, resulting in the aforementioned decreases in surface temperature and the numbers of desorbed ions and neutrals. These changes can be described in terms of the thermal model of MALDI. The photochemical products can be removed by a single high-fluence laser shot, and the ion signals can be partially recovered. The possible photochemical products of the reactions involved in MALDI are discussed herein.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.20 120 Science Citation Index Science Citation Index Expanded Not
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original articles, critical reviews